1,2,3,4,5,6,8-Heptachloronaphthalene
Overview
Description
1,2,3,4,5,6,8-Heptachloronaphthalene is an organic compound belonging to the class of chloronaphthalenes. It is characterized by the presence of seven chlorine atoms attached to a naphthalene ring. This compound is known for its high stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
1,2,3,4,5,6,8-Heptachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas at elevated temperatures. This reaction replaces hydrogen atoms in the naphthalene molecule with chlorine atoms, resulting in the formation of this compound . Industrial production methods typically involve controlled chlorination processes to ensure the desired substitution pattern and purity of the final product .
Chemical Reactions Analysis
1,2,3,4,5,6,8-Heptachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,5,6,8-Heptachloronaphthalene has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving chlorinated aromatic hydrocarbons.
Biology: Research on its toxicological effects helps in understanding the impact of chlorinated compounds on living organisms.
Medicine: It serves as a model compound for studying the behavior of similar chlorinated compounds in biological systems.
Industry: It is used in the production of certain pesticides and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,8-Heptachloronaphthalene involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. This compound can also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the nervous and endocrine systems .
Comparison with Similar Compounds
1,2,3,4,5,6,8-Heptachloronaphthalene is unique due to its high degree of chlorination and stability. Similar compounds include:
1,2,3,4,5,6,7-Heptachloronaphthalene: Differing only in the position of chlorine atoms.
1,2,3,4,5,6-Hexachloronaphthalene: Contains one less chlorine atom.
1,2,3,4,5,7,8-Heptachloronaphthalene: Another positional isomer with different chlorine atom arrangement.
These compounds share similar chemical properties but differ in their reactivity and biological effects .
Properties
IUPAC Name |
1,2,3,4,5,6,8-heptachloronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HCl7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEGXUUXWMKHHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HCl7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866715 | |
Record name | 1,2,3,4,5,6,8-Heptachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32241-08-0, 58863-15-3 | |
Record name | Naphthalene, heptachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032241080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4,5,6,8-heptachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058863153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5,6,8-Heptachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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